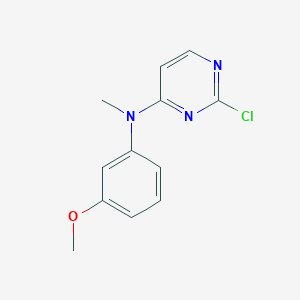![molecular formula C18H12N2O4 B2556420 8-hydroxy-3-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 931717-78-1](/img/structure/B2556420.png)
8-hydroxy-3-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring with a carbonyl group at the 2-position. Attached to this core is an 8-hydroxy group and a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromen-2-one core, followed by the introduction of the 8-hydroxy group and the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (in the chromen-2-one core and the 4-methylphenyl group), a heterocyclic ring (in the 1,2,4-oxadiazol-5-yl group), and several functional groups including a carbonyl group, a hydroxy group, and an oxadiazole group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. The carbonyl group could undergo nucleophilic addition reactions, the hydroxy group could participate in acid-base reactions, and the oxadiazole ring could undergo reactions at its nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups like the carbonyl and hydroxy groups .Applications De Recherche Scientifique
Chélation des Ions Métalliques
Le groupe hydroxyle dans le noyau chromone permet la coordination des ions métalliques. Les chercheurs ont étudié sa capacité de chélation, en particulier avec les métaux de transition tels que le cuivre et le fer. La thérapie de chélation utilisant ce composé peut avoir des implications dans le traitement des troubles de surcharge métallique et la prévention de la toxicité induite par les métaux.
En résumé, "8-hydroxy-3-[3-(4-méthylphényl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one" est prometteur dans divers domaines, allant des applications antioxydantes et anti-inflammatoires aux thérapies anticancéreuses potentielles et à la neuroprotection. Ses propriétés multiformes en font un sujet de recherche passionnant. 🌟
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-hydroxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-10-5-7-11(8-6-10)16-19-17(24-20-16)13-9-12-3-2-4-14(21)15(12)23-18(13)22/h2-9,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUPMCDAQCZVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2556343.png)
![2-[5-amino-4-(4-methoxybenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2556344.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)
![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)

![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)


![2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2556356.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2556359.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)
